FK866;Apo866

Description

Significance of NAD+ in Cellular Homeostasis and Energetics

The importance of NAD+ to cellular function cannot be overstated. It is a central molecule in maintaining cellular balance and energy. nih.govahajournals.org

NAD+ is a critical coenzyme in cellular respiration, acting as an electron carrier in redox reactions. rclinic.com.audecodeage.com In its oxidized form, NAD+, it accepts electrons from molecules during processes like glycolysis and the citric acid cycle, becoming reduced to NADH. decodeage.comwikipedia.org This NADH then donates these high-energy electrons to the electron transport chain, which ultimately drives the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govaboutnad.com Maintaining a proper balance between the oxidized (NAD+) and reduced (NADH) forms is crucial for normal cellular function and viability. nih.gov

Beyond its role in energy metabolism, NAD+ is also a crucial substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.govcellr4.org

Sirtuins: This family of NAD+-dependent deacetylases plays a vital role in regulating a wide array of cellular processes, including gene expression, DNA repair, and metabolic homeostasis. nih.govcellr4.orgmdpi.com Sirtuins utilize NAD+ to remove acetyl groups from proteins, a key post-translational modification that modulates their function. nih.govahajournals.org

Poly(ADP-ribose) polymerases (PARPs): These enzymes are primarily involved in DNA repair and the maintenance of genomic stability. nih.govaging-us.com When DNA damage occurs, PARPs are activated and consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains on target proteins, signaling and recruiting other repair factors. nih.govaging-us.com

The activity of these NAD+-dependent enzymes is directly influenced by the availability of cellular NAD+, linking the cell's metabolic state to its ability to regulate critical cellular functions. nih.govmdpi.com

Overview of NAD+ Biosynthetic Pathways

Cells have evolved multiple pathways to synthesize NAD+ to ensure a constant supply of this essential molecule. researchgate.netwikipedia.org These pathways can be broadly categorized into de novo synthesis and salvage pathways.

The de novo synthesis pathway builds NAD+ from the essential amino acid tryptophan. wikipedia.orgqualialife.com This multi-step process, also known as the kynurenine (B1673888) pathway, involves the conversion of tryptophan through a series of intermediates to ultimately form quinolinic acid. stanford.edunih.govwikipathways.org Quinolinic acid is then converted to nicotinic acid mononucleotide (NaMN), which then enters a common pathway to produce NAD+. wikipathways.orgnih.gov In mammals, the liver is a primary site for de novo NAD+ synthesis. researchgate.netahajournals.org

The Preiss-Handler pathway utilizes nicotinic acid (NA), also known as niacin or vitamin B3, as a precursor for NAD+ synthesis. wikipedia.orgqualialife.com Discovered by Jack Preiss and Philip Handler, this pathway involves the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). researchgate.netwikipathways.org NaMN is then adenylylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD), which is subsequently amidated to yield NAD+. wikipathways.orgnih.gov

The salvage pathway is the predominant route for NAD+ synthesis in most mammalian tissues. researchgate.netwikipedia.org This pathway recycles nicotinamide (B372718) (NAM), which is generated as a byproduct of NAD+-consuming enzymes like sirtuins and PARPs. nih.govwikipathways.org The key and rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). researchgate.netfrontiersin.org NAMPT converts NAM to nicotinamide mononucleotide (NMN), which is then readily converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). researchgate.netfrontiersin.org

The Chemical Compound FK866: A Specific Inhibitor of NAMPT

A significant tool in the study of NAMPT and NAD+ metabolism is the small molecule inhibitor FK866, also known as Apo866. frontiersin.orgplos.org FK866 is a highly specific and potent noncompetitive inhibitor of NAMPT. aacrjournals.orgtocris.comnih.gov Its mechanism of action involves binding to the nicotinamide-binding pocket of the NAMPT enzyme, thereby blocking its ability to convert nicotinamide to NMN. plos.org This inhibition leads to a gradual depletion of intracellular NAD+ levels, particularly in cells that heavily rely on the salvage pathway for NAD+ synthesis. aacrjournals.orgnih.gov

The specificity of FK866 for NAMPT has made it an invaluable research tool for investigating the physiological and pathological roles of this enzyme and the consequences of NAD+ depletion in various cellular contexts. plos.org Studies utilizing FK866 have provided significant insights into the critical dependence of certain cancer cells on the NAMPT-mediated salvage pathway for their survival and proliferation. nih.govfrontiersin.orgnih.gov

Table 1: Overview of NAD+ Biosynthetic Pathways

| Pathway | Precursor | Key Enzyme(s) | Final Product | Primary Location/Context |

|---|---|---|---|---|

| De Novo Pathway | Tryptophan | IDO, TDO, QPRT | NAD+ | Primarily liver researchgate.netahajournals.org |

| Preiss-Handler Pathway | Nicotinic Acid (Niacin) | NAPRT, NMNATs, NADS | NAD+ | Utilizes dietary vitamin B3 wikipedia.orgqualialife.com |

| Salvage Pathway | Nicotinamide | NAMPT, NMNATs | NAD+ | Main pathway in most mammalian tissues researchgate.netwikipedia.org |

Salvage Pathway (Nicotinamide-Dependent)

Nicotinamide Phosphoribosyltransferase (NAMPT) as the Rate-Limiting Enzyme

Within the NAD+ salvage pathway, Nicotinamide Phosphoribosyltransferase (NAMPT) catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN). frontiersin.orgpatsnap.com This step is widely recognized as the rate-limiting step in this crucial pathway for NAD+ biosynthesis in mammalian cells. acs.orgfrontiersin.orgfrontiersin.org Consequently, the activity of NAMPT is a primary determinant of intracellular NAD+ concentrations, especially in cells that predominantly rely on the salvage pathway. frontiersin.org The significance of NAMPT is underscored by its vital role in regulating cellular metabolism, apoptosis (programmed cell death), and aging. frontiersin.org

Rationale for Targeting NAMPT in Disease Contexts

The critical function of NAMPT in sustaining cellular NAD+ levels has made it an attractive therapeutic target in various diseases, most notably in cancer. researchgate.netfrontiersin.org Many types of cancer cells exhibit high metabolic rates and rapid proliferation, leading to an increased demand for NAD+. patsnap.com To meet this demand, numerous tumors, including those of the breast, ovary, prostate, and colon, as well as hematological malignancies, overexpress NAMPT. patsnap.comfrontiersin.orgnih.gov This "addiction" of cancer cells to elevated NAMPT activity presents a therapeutic window. patsnap.com

By inhibiting NAMPT, the aim is to selectively deplete NAD+ in cancer cells, thereby inducing metabolic stress, disrupting DNA repair mechanisms, and ultimately leading to cell death. patsnap.comresearchgate.net The compound FK866 (also referred to as Apo866) is a highly specific and potent inhibitor of NAMPT. acs.orgtocris.com It functions by competing with the natural substrate, nicotinamide, for binding to the active site of the NAMPT enzyme. acs.orgplos.org This competitive inhibition effectively blocks the production of NMN and the subsequent synthesis of NAD+. patsnap.com

The specificity of FK866 for NAMPT means it primarily affects the salvage pathway, without inhibiting the Preiss-Handler pathway which utilizes nicotinic acid to produce NAD+. acs.org This specificity has been a key aspect of research into its potential therapeutic applications. For instance, studies have shown that co-administration of nicotinic acid can rescue healthy cells from the effects of NAMPT inhibition, while cancer cells that are dependent on the NAMPT pathway remain vulnerable. acs.org

Furthermore, the role of NAMPT extends beyond intracellular metabolism. The enzyme also exists in an extracellular form (eNAMPT) which can act as a cytokine and has been implicated in inflammatory processes and cancer progression. acs.orgnih.gov This dual function adds another layer to the rationale for targeting NAMPT in disease.

Preclinical research has demonstrated that FK866 can induce apoptosis in various cancer cell lines and has shown antitumor activity in animal models of hematologic malignancies. acs.orgashpublications.orgapexbt.com For example, in vitro studies on hematologic cancer cell lines showed that APO866 induced dose-dependent cell death. ashpublications.org In vivo administration of APO866 in animal models of human acute myeloid leukemia (AML) and lymphoblastic lymphoma prevented and even eliminated tumor growth without significant toxicity. ashpublications.orgapexbt.com These findings have spurred further investigation into NAMPT inhibitors as a potential cancer therapy.

Table 1: Research Findings on FK866/Apo866

| Finding | Cell/Model System | Outcome | Reference(s) |

|---|---|---|---|

| Induces delayed cell death by apoptosis | HepG2 human liver carcinoma cells | IC50 of ~1 nM | tocris.com |

| Induces apoptosis and autophagy | Neuroblastoma cell lines (SH-SY5Y) | Potentiates cytotoxicity of etoposide (B1684455) and cisplatin (B142131) | tocris.com |

| Reduces intracellular NAD and pro-inflammatory cytokine secretion | In vitro inflammatory cells and mouse models of arthritis | Reduced arthritis severity | plos.org |

| Downregulation decreases NAD+ and ATP, increases apoptosis | Cardiac myocytes | Overexpression protects against ischemia-reperfusion injury | nih.gov |

| Depletes NAD+ and ATP, leading to cell death | Hematologic cancer cell lines (AML, ALL, MCL, CLL) | Dose-dependent cytotoxicity | ashpublications.orgresearchgate.net |

| Prevents and abrogates tumor growth | Animal models of human AML and lymphoblastic lymphoma | Single-agent efficacy without significant toxicity | ashpublications.orgapexbt.com |

| Inhibits NAD+ production and NAMPT activity | Cancer cells | Induces apoptosis | tocris.com |

| Synergizes with PARP inhibitors | Preclinical models of ovarian cancer | Overcomes PARP inhibitor resistance | acs.org |

| Inhibits cell proliferation and reduces NAD levels | Glioblastoma cells | Potentiates effects of radiation and temozolomide | researchgate.net |

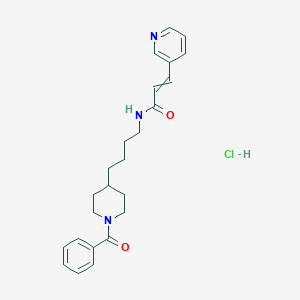

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H30ClN3O2 |

|---|---|

Molecular Weight |

428.0 g/mol |

IUPAC Name |

N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride |

InChI |

InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H |

InChI Key |

MULSIBUGDPOSHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Pharmacological Modulators of Nampt Activity: Focus on Fk866 Apo866

Discovery and Characterization of FK866 as a Specific NAMPT Inhibitor

FK866, also known as Apo866, was identified as a potent, low molecular weight compound that induces apoptosis in cancer cells. stemcell.com Its mechanism of action was traced to the specific inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway that utilizes nicotinamide (B372718) as a precursor. stemcell.comfrontiersin.org The inhibition of NAMPT by FK866 leads to a gradual depletion of intracellular NAD+, which in turn disrupts cellular metabolism and triggers programmed cell death. stemcell.comnih.govnih.gov This discovery presented a novel mechanism for inducing tumor cell apoptosis. stemcell.com

Research demonstrated that FK866 specifically targets the NAMPT-mediated salvage pathway, while cells that can effectively utilize the Preiss-Handler pathway (which uses nicotinic acid to synthesize NAD+) remain largely unaffected. acs.orgnih.gov This specificity is crucial, as many cancer cells exhibit a high turnover of NAD+ and rely heavily on the nicotinamide salvage pathway for its regeneration, making them particularly vulnerable to NAMPT inhibition. frontiersin.orgacs.org

Specificity as a Noncompetitive NAMPT Inhibitor

The classification of FK866's inhibition mechanism has been a subject of evolving scientific understanding. Initial and several subsequent studies characterized FK866 as a highly selective, noncompetitive inhibitor of NAMPT. stemcell.comnih.govstemcell.com This classification was based on kinetic studies which indicated that FK866 could bind to both the free enzyme and the enzyme-substrate complex. stemcell.comresearchgate.net

However, more recent structural and mechanistic work suggests that FK866 acts as a competitive inhibitor with respect to the substrate nicotinamide (NAM). nih.govacs.orgplos.org Co-crystallization studies have shown that FK866 binds directly in the nicotinamide-binding pocket of the NAMPT active site. acs.orgplos.org This binding mode directly competes with the natural substrate, NAM. Despite this competition with NAM, the interaction is considered highly specific to NAMPT. FK866 does not inhibit nicotinic acid phosphoribosyltransferase (NAPRT), the key enzyme in the alternative Preiss-Handler pathway. acs.orgnih.gov Therefore, while the precise kinetic definition has been debated, the high specificity of FK866 for NAMPT is well-established. nih.govacs.org

Molecular Basis of NAMPT Inhibition by FK866

The molecular interaction between FK866 and NAMPT has been elucidated through crystallographic studies. frontiersin.orgmdpi.com NAMPT functions as a homodimer, forming a tunnel-like structure at the interface of the two units, which constitutes the binding site. frontiersin.org FK866 binds within this catalytic tunnel. frontiersin.orgmdpi.com

Specifically, the molecule occupies the nucleobase pocket where the natural substrate, nicotinamide, would normally bind. acs.orgnih.govplos.org The pyridine (B92270) ring of FK866 is a critical pharmacophoric element, mimicking nicotinamide and forming key interactions within the active site, including a π-stacking interaction. frontiersin.orgacs.org This occupation of the active site physically obstructs the binding of nicotinamide, thereby inhibiting the enzymatic reaction. nih.govacs.org

FK866 is a high-affinity inhibitor of NAMPT. Early kinetic analyses, which characterized it as a noncompetitive inhibitor, calculated distinct inhibition constants for its binding to the free enzyme (Ki) and the enzyme-substrate complex (Ki'). These values underscore the potent nature of the inhibition at the nanomolar level.

| Inhibition Constant | Reported Value (nM) | Reference |

|---|---|---|

| Ki (Free Enzyme) | 0.3 | abcam.comrndsystems.comtocris.com |

| Ki (Free Enzyme) | 0.3 | stemcell.comresearchgate.net |

| Ki' (Enzyme/Substrate Complex) | 0.4 | stemcell.comresearchgate.net |

Comparative Analysis with Other NAMPT Inhibitors

Following the discovery of FK866, several other NAMPT inhibitors have been developed. These include compounds like CHS-828 (also known as GMX1778), GNE-617, STF-118804, and OT-82. frontiersin.orgoncotarget.comoaepublish.commedchemexpress.com Like FK866, many of these inhibitors, such as CHS-828 and GNE-617, share a common pharmacophore that mimics nicotinamide. frontiersin.orgresearchgate.net

These inhibitors vary in their potency and chemical structure. For instance, STF-118804 was identified through high-throughput screening and is noted for its high specificity. researchgate.net OT-82, discovered through a similar screening process, has shown particular efficacy against hematopoietic malignancies. acs.orgnih.gov The development of resistance to one NAMPT inhibitor, such as FK866, can confer cross-resistance to other inhibitors like CHS-828, GNE-617, and STF-118804, often due to mutations in the NAMPT binding site or at the dimer interface. oncotarget.comoaepublish.com

Below is a comparative table of the 50% effective concentration (EC₅₀) for several NAMPT inhibitors in a human colon cancer cell line (HCT116) and its FK866-resistant derivative, illustrating their relative potencies and the impact of resistance.

| Compound | EC₅₀ in HCT116 (nM) | EC₅₀ in HCT116RFK866 (nM) | Fold Resistance |

|---|---|---|---|

| FK866 | 10.6 | 6,650 | 627 |

| CHS-828 | 2.3 | 3,150 | 1,370 |

| GNE-617 | 5.2 | 3,250 | 625 |

| STF-118804 | 19.7 | 28,500 | 1,447 |

Data sourced from Ogino et al., 2018. oncotarget.com

Mechanism of Action of Fk866 at the Cellular and Molecular Level

Impact on Intracellular NAD+ Homeostasis

The inhibition of NAMPT by FK866 directly disrupts the cellular maintenance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous biological processes.

Treatment with FK866 leads to a time- and concentration-dependent decrease in intracellular NAD+ levels. aacrjournals.org In various cancer cell lines, a significant reduction in NAD+ can be observed within hours of exposure to FK866. aacrjournals.orgresearchgate.net For instance, in HepG2 human liver carcinoma cells, a 10 nM concentration of FK866 resulted in an approximate 50% reduction of intracellular NAD+ after 8 hours. aacrjournals.org Similarly, in myeloid leukemic cell lines such as NB-4, OCI-AML3, and MOLM-13, treatment with 10 nM FK866 caused a progressive decline in NAD+ levels over a 96-hour period. nih.gov This depletion is a direct consequence of inhibiting NAMPT, which is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. daignet.dedoi.org The effect is specific to the nicotinamide pathway, as FK866 does not inhibit NAD+ synthesis from nicotinic acid. aacrjournals.org The reduction in NAD+ is not always immediately followed by a proportional decrease in its reduced form, NADH, although NADH levels do decline over time as well. aacrjournals.org

The depletion of NAD+ by FK866 has a significant downstream impact on cellular energy currency, adenosine (B11128) triphosphate (ATP). NAD+ is an essential cofactor for ATP-generating processes like glycolysis and oxidative phosphorylation. aacrjournals.orgmdpi.com Consequently, a reduction in NAD+ availability eventually leads to a decrease in intracellular ATP levels. nih.govd-nb.info This effect, however, is often delayed compared to the initial drop in NAD+. aacrjournals.orgnih.gov In several cancer cell lines, ATP levels remain stable for a period despite falling NAD+ concentrations, but then a significant, concentration-dependent drop in ATP is observed. aacrjournals.orgnih.gov For example, in hepatocarcinoma cells, FK866 treatment led to a delayed but sharp decline in intracellular ATP. d-nb.info This depletion of ATP is a critical factor in the subsequent induction of cell death. nih.gov Interestingly, in some instances, a transient increase in ATP has been observed shortly after FK866 exposure, possibly reflecting an initial compensatory mechanism before the profound energy crisis sets in. nih.gov

Perturbation of Core Metabolic Pathways

The FK866-induced depletion of NAD+ reverberates through central metabolic pathways that are dependent on this coenzyme.

A primary metabolic consequence of FK866 treatment is the attenuation of glycolysis. nih.govnih.gov This occurs specifically at the glyceraldehyde 3-phosphate dehydrogenase (GAPDH) step, an enzyme that requires NAD+ as a cofactor to convert glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. nih.govfrontiersin.org The reduced availability of NAD+ directly inhibits GAPDH activity, leading to a bottleneck in the glycolytic pathway. nih.gov This results in the accumulation of glycolytic intermediates upstream of the GAPDH step, such as fructose (B13574) 1,6-bisphosphate, and a corresponding decrease in intermediates downstream of this step. nih.govplos.org This blockade of glycolysis is a key mechanism underlying the ATP depletion and metabolic disruption caused by FK866. plos.org

The inhibition of glycolysis by FK866 also leads to a redirection of metabolic flux into the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The accumulation of glycolytic intermediates before the GAPDH block promotes carbon overflow into the PPP. nih.gov Isotope labeling studies have shown that this increased flux is predominantly through the non-oxidative branch of the PPP. nih.gov This results in increased levels of PPP intermediates such as pentose phosphates and sedoheptulose (B1238255) 7-phosphate. nih.gov The modulation of the PPP reflects a cellular attempt to adapt to the glycolytic blockade, although this compensatory mechanism is ultimately insufficient to overcome the metabolic catastrophe induced by severe NAD+ depletion.

Serine Biosynthesis Inhibition

The inhibition of nicotinamide phosphoribosyltransferase (NAMPT) by FK866 leads to a reduction in cellular NAD+ levels, which in turn attenuates glycolysis at the glyceraldehyde 3-phosphate dehydrogenase step. nih.gov This disruption of glycolysis has downstream effects on various metabolic pathways, including serine biosynthesis. nih.govoncotarget.com Studies in human cancer cells have demonstrated that treatment with FK866 results in a decrease in the levels of phosphoserine, a key intermediate in the serine biosynthesis pathway. nih.gov This inhibition of serine biosynthesis is a direct consequence of the reduced availability of glycolytic intermediates. oncotarget.com In Ewing sarcoma cells, the metabolic disruption caused by FK866, including the blockade of serine biosynthesis, contributes to ATP depletion and subsequent cell death. oncotarget.com

Lipid Metabolism Perturbations (e.g., Acylcarnitine Levels)

FK866-induced NAD+ depletion also impacts lipid metabolism, notably affecting acylcarnitine levels. Acylcarnitines are crucial for transporting long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy production. mdpi.com In acute myeloid leukemia (AML) stem cells, FK866 has been shown to induce lipotoxicity, which is likely a consequence of reduced generation of monounsaturated fatty acids by the NAD+-dependent enzyme SCD. mdpi.com While direct studies on FK866's effect on the full spectrum of acylcarnitine profiles are not extensively detailed in the provided results, the link between NAD+ metabolism and fatty acid oxidation suggests a significant perturbation. mdpi.com Altered acylcarnitine levels are recognized as markers for mitochondrial dysfunction and are associated with various pathological states. aging-us.com Given that FK866 disrupts mitochondrial function through NAD+ depletion, it is plausible that this leads to an imbalance in acylcarnitine homeostasis. oncotarget.comaging-us.com

Activation of Cellular Stress Responses and Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Activation

A key cellular response to the energy stress induced by FK866 is the activation of AMP-activated protein kinase (AMPK). unitn.itnih.govd-nb.info The depletion of NAD+ and subsequent reduction in ATP levels lead to an increased AMP/ATP ratio, which is a primary activator of AMPK. researchgate.netaacrjournals.org This activation has been observed in various cancer cell lines, including hepatocarcinoma and leukemia cells, following treatment with FK866. nih.govresearchgate.netunitn.it For instance, in hepatocarcinoma cells, FK866 treatment significantly activated AMPKα. nih.gov The activation of AMPK is a critical component of the cellular response to the metabolic crisis initiated by NAMPT inhibition. d-nb.inforesearchgate.net

Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Downregulation (mTORC1)

The activation of AMPK by FK866 leads to the subsequent downregulation of the mammalian target of rapamycin (mTOR) signaling pathway, specifically mTORC1. unitn.itnih.govd-nb.info AMPK is known to negatively regulate mTORC1. d-nb.info In hepatocarcinoma cells, FK866-induced AMPK activation was associated with the inhibition of mTOR and its downstream targets, p70S6 kinase and 4E-BP1. nih.govd-nb.info This downregulation of mTORC1 signaling contributes to the anti-proliferative effects of FK866. nih.govstemcell.com Similarly, in multiple myeloma cells, FK866 treatment triggered a rapid inhibition of the PI3K/mTORC1 pathway. nih.gov

Induction of Programmed Cell Death Pathways

FK866 is a potent inducer of programmed cell death, primarily through apoptosis and autophagy-dependent pathways. aacrjournals.orgresearchgate.netresearchgate.net The specific mechanism of cell death can be cell-type dependent. mdpi.com

In many cancer cell lines, including HepG2 human liver carcinoma cells, FK866 induces delayed cell death by apoptosis. aacrjournals.orgresearchgate.netaacrjournals.orgrndsystems.com This process is initiated by the gradual depletion of intracellular NAD+, which triggers the mitochondrial pathway of apoptosis. aacrjournals.orgresearchgate.net This can involve the activation of caspases, DNA fragmentation, and disruption of the mitochondrial transmembrane potential. researchgate.net However, in some instances, FK866-induced cell death can be caspase-independent, involving mediators like endonuclease G. researchgate.net

Apoptosis Induction (e.g., Mitochondrial Pathway)

FK866 is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. aacrjournals.orgaacrjournals.orgnih.gov The depletion of NAD+ by FK866 can initiate the mitochondrial pathway of apoptosis. aacrjournals.orgaacrjournals.orgnih.gov This is characterized by a decrease in the mitochondrial membrane potential, which can ultimately lead to the release of pro-apoptotic factors from the mitochondria. researchgate.net

Research has shown that FK866 treatment can modulate the expression of key proteins involved in the apoptotic process. For instance, in some cancer cell models, FK866 has been observed to:

Decrease the expression of the anti-apoptotic protein Bcl-2. researchgate.netspandidos-publications.com

Increase the expression of the pro-apoptotic protein Bax. researchgate.netspandidos-publications.com

Lead to the cleavage and activation of caspase-3 and PARP. researchgate.netspandidos-publications.com

The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, with a higher ratio favoring cell death. spandidos-publications.com By altering this balance, FK866 promotes the apoptotic cascade. spandidos-publications.comspandidos-publications.com Studies have demonstrated that FK866 can upregulate the expression of Bax and downregulate Bcl-2, thereby increasing the Bax/Bcl-2 ratio and sensitizing cells to apoptosis. spandidos-publications.comnih.gov

The table below summarizes the effects of FK866 on key apoptosis-associated proteins in different cell lines.

| Cell Line | Effect of FK866 | Research Finding |

| HBV-expressing liver cancer cells | Decreased Bcl-2 expression, increased cleaved caspase-3, cleaved PARP, and Bax expression. researchgate.netspandidos-publications.com | FK866 treatment markedly reduced the protein expression level of Bcl-2 and increased the levels of cleaved caspase-3, cleaved PARP, and Bax. researchgate.netspandidos-publications.com |

| Traumatic Brain Injury Model | Upregulated Bcl-2 expression, diminished Bax and caspase-3 expression. nih.gov | FK866 administration upregulated the expression of Bcl-2 and decreased the expressions of Bax and caspase 3. nih.gov |

| Endothelial Progenitor Cells | Decreased Bcl-2 expression, increased Bax and caspase-3 expression. spandidos-publications.com | Treatment with visfatin, which was inhibited by FK866, led to decreased levels of Bcl-2 and increased expression of caspase-3 and Bax. spandidos-publications.com |

Caspase-Independent Cell Death Mechanisms (e.g., Autophagy)

In addition to apoptosis, FK866 can induce caspase-independent cell death, with autophagy being a prominent mechanism. ashpublications.orgaacrjournals.org Autophagy is a cellular process of self-digestion of cellular components, which can serve as a survival mechanism under stress but can also lead to cell death when overactivated. tandfonline.commdpi.com

In some cell types, particularly certain cancer cells, FK866-induced NAD+ depletion triggers autophagic cell death. ashpublications.orgtandfonline.commdpi.com This is often observed in cells that are resistant to apoptosis. Studies have shown that treatment with FK866 can lead to the formation of autophagosomes, a key feature of autophagy. tandfonline.com For instance, in SH-SY5Y neuroblastoma cells, FK866 was found to induce a delayed cell death with autophagic features, while evidence for apoptosis was lacking. tandfonline.com

The induction of autophagy by FK866 appears to be a direct consequence of NAD+ depletion, independent of DNA damage and subsequent PARP activation, which can also trigger a form of cell death involving NAD+ depletion. tandfonline.com In some instances, both apoptosis and autophagy can be activated simultaneously by FK866. researchgate.net For example, in activated T lymphocytes, FK866 treatment led to signs of both autophagic cell death and the release of cytochrome c, a marker of the mitochondrial apoptotic pathway. nih.gov

Inhibition of autophagy with compounds like 3-methyladenine (B1666300) (3MA) can sometimes rescue cells from FK866-induced death, confirming the role of autophagy in this process. ashpublications.org

The table below highlights key findings related to FK866-induced caspase-independent cell death.

| Cell Type | Mechanism | Key Findings |

| SH-SY5Y neuroblastoma cells | Autophagy tandfonline.com | FK866 induced delayed cell death with features of autophagy; no evidence of apoptosis was found. tandfonline.com |

| Hematologic cancer cells | Autophagy, mitochondrial dysfunction ashpublications.org | APO866 (FK866)-mediated cell death occurred in a caspase-independent mode and was associated with mitochondrial dysfunction and autophagy. ashpublications.org |

| Activated T lymphocytes | Autophagic cell death, mitochondrial pathway nih.gov | FK866 induced autophagic cell death and also caused the release of cytochrome c from mitochondria. nih.gov |

| HTLV-1-infected T-cell lines | Caspase-independent cell death researchgate.net | FK866 induced cell death without caspase-1 activation and increased nuclear levels of endonuclease G. researchgate.net |

Preclinical Therapeutic Potential of Fk866 in Disease Models

Antineoplastic Activity in Hematological Malignancies

FK866 has demonstrated significant preclinical activity against various hematological malignancies by disrupting cellular metabolism and inducing cell death. researchgate.netresearchgate.net

Leukemia

The efficacy of FK866 has been evaluated in several types of leukemia, including Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Chronic Lymphocytic Leukemia (CLL), and T-cell Acute Lymphoblastic Leukemia (T-ALL).

In models of Acute Myeloid Leukemia (AML) , FK866 has shown to be effective. researchgate.netresearchgate.net The combination of FK866 with other agents, such as the BCL2 inhibitor venetoclax (B612062), has been reported to be efficient in AML by targeting compensatory NAD+ biosynthesis. mdpi.com In AML blasts, FK866 inhibits glycolysis, while in AML stem cells, it further inhibits oxidative phosphorylation. mdpi.com

With respect to Acute Lymphoblastic Leukemia (ALL) , a recent study identified NAMPT inhibitors, including FK866, as having suppressive effects on ALL cell lines. pnas.org Combining FK866 with venetoclax significantly prolonged survival in a patient-derived xenograft ALL model. pnas.org

In Chronic Lymphocytic Leukemia (CLL) , FK866 induces apoptosis in primary CLL cells by depleting cellular NAD+ and subsequently ATP. aacrjournals.orgaacrjournals.org This effect was observed irrespective of many poor prognostic markers, and FK866 was equally effective in fludarabine-resistant CLL cells and those with del17p13.1. aacrjournals.orgnih.gov Studies have shown that CLL cells are significantly more sensitive to FK866 than normal peripheral blood mononuclear cells. researchgate.net

For T-cell Acute Lymphoblastic Leukemia (T-ALL) , FK866 was found to be the most cytotoxic among a panel of small molecule inhibitors tested in human and mouse T-ALL cell lines and patient-derived xenograft (PDX) samples. researchgate.netplos.orgnih.govplos.org In vivo studies using PDX mouse models of T-ALL demonstrated that FK866 significantly reduced the disease burden in peripheral blood and prolonged the survival of the mice. researchgate.netplos.orgnih.govplos.org The cytotoxic effect of FK866 in T-ALL cell lines was confirmed to be mediated through NAMPT inhibition, as it could be rescued by the addition of NAD+. plos.org

Table 1: Preclinical Studies of FK866 in Leukemia

| Leukemia Type | Model System | Key Findings |

|---|---|---|

| Acute Myeloid Leukemia (AML) | In vitro (AML blasts and stem cells) | Inhibits glycolysis in blasts and oxidative phosphorylation in stem cells. mdpi.com |

| Acute Lymphoblastic Leukemia (ALL) | Patient-Derived Xenograft (PDX) model | Combination with venetoclax significantly prolonged survival. pnas.org |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells (in vitro) | Induces apoptosis via NAD+ and ATP depletion; effective in high-risk and fludarabine-resistant cells. aacrjournals.orgaacrjournals.orgnih.gov |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell lines, Patient-Derived Xenograft (PDX) models | Potent cytotoxicity; reduced disease burden and prolonged survival in vivo. researchgate.netplos.orgnih.govplos.org |

Lymphoma

The preclinical antineoplastic activity of FK866 extends to both T- and B-cell lymphomas.

In the context of B-cell lymphomas , FK866 has demonstrated activity in preclinical models. researchgate.netresearchgate.net For Diffuse Large B-cell Lymphoma (DLBCL), particularly the Germinal Center B-cell-like (GCB) subtype, studies have shown a dependency on the NAD+ salvage pathway, making them sensitive to NAMPT inhibitors like FK866. nih.gov GCB-DLBCL cell lines were generally more sensitive to FK866 than Activated B-cell-like (ABC) DLBCL cell lines. nih.gov In a Burkitt lymphoma xenograft model, combining FK866 with rituximab (B1143277) led to reduced tumor burden and prolonged survival compared to single-agent treatment. researchgate.net

FK866 has also been investigated in T-cell lymphomas . A phase II clinical trial was conducted for cutaneous T-cell lymphoma, although it was halted. frontiersin.org

Table 2: Preclinical Studies of FK866 in Lymphoma

| Lymphoma Type | Model System | Key Findings |

|---|---|---|

| Diffuse Large B-cell Lymphoma (GCB-DLBCL) | Cell lines (in vitro) | GCB subtype is particularly sensitive to FK866. nih.gov |

| Burkitt Lymphoma | Xenograft model | Combination with rituximab reduced tumor burden and prolonged survival. researchgate.net |

Multiple Myeloma

In preclinical models of Multiple Myeloma (MM) , FK866 has been shown to trigger dose-dependent cytotoxicity. stemcell.com Inhibition of NAMPT by FK866 potently kills MM cells, including those resistant to conventional therapies. nih.gov The mechanism involves the depletion of intracellular NAD+, which leads to autophagic cell death. nih.gov In MM cells, FK866 treatment also leads to increased reactive oxygen species (ROS) levels, metabolic disruption, and reduced ATP production. researchgate.net In vivo studies using a human plasmacytoma xenograft model demonstrated that combining low doses of FK866 with the proteasome inhibitor bortezomib (B1684674) resulted in synergistic inhibition of tumor growth. nih.gov

Table 3: Preclinical Studies of FK866 in Multiple Myeloma

| Model System | Key Findings |

|---|---|

| Cell lines, Xenograft model | Induces dose-dependent cytotoxicity and autophagic cell death. stemcell.comnih.gov |

| Xenograft model | Synergistic anti-tumor activity when combined with bortezomib. nih.gov |

Antineoplastic Activity in Solid Tumors

FK866 has also been extensively studied in various solid tumor models, demonstrating its potential as a broad-spectrum antineoplastic agent. researchgate.net

Hepatocarcinoma (HCC)

In preclinical models of Hepatocellular Carcinoma (HCC) , FK866 has shown the ability to inhibit cancer cell viability and induce apoptosis. researchgate.net Specifically, in HepG2 human liver carcinoma cells, FK866 depletes NAD+ and induces delayed apoptosis with an IC₅₀ of approximately 1 nM. stemcell.com Mechanistically, FK866 activates AMP-activated protein kinase (AMPK) and downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling in hepatocarcinoma cells. stemcell.com Furthermore, research indicates that FK866 can inhibit the invasion and metastasis of HCC cells in a dose-dependent manner. researchgate.net This is achieved by inhibiting the NAMPT/NAD+/SIRT1 pathway, which in turn affects the epithelial-mesenchymal transition (EMT). researchgate.net

Table 4: Preclinical Studies of FK866 in Hepatocellular Carcinoma

| Model System | Key Findings |

|---|---|

| HepG2 cell line (in vitro) | Induces delayed apoptosis via NAD+ depletion. stemcell.com |

| MHCC97-H cell line (in vitro) | Inhibits invasion and metastasis by downregulating the NAMPT/NAD+/SIRT1 pathway. researchgate.net |

Colorectal Carcinoma

The antineoplastic effects of FK866 have been observed in Colorectal Carcinoma (CRC) models. Inhibition of NAMPT with FK866 leads to cell death in several CRC cell lines, including HCT116, HT29, and Caco-2. frontiersin.orgjcancer.org Metabolomic studies on HCT-116 cells treated with FK866 revealed significant alterations in amino acid, purine, and pyrimidine (B1678525) metabolism, as well as changes in glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. plos.org The development of resistance to FK866 has also been studied in CRC cell lines, with mechanisms including mutations in the NAMPT gene. oaepublish.com

Table 5: Preclinical Studies of FK866 in Colorectal Carcinoma

| Model System | Key Findings |

|---|---|

| HCT116, HT29, Caco-2 cell lines (in vitro) | Induces cell death. frontiersin.orgjcancer.org |

| HCT-116 cell line (in vitro) | Alters multiple metabolic pathways. plos.org |

| FK866-resistant HCT-116 cell line | Resistance can be mediated by NAMPT mutations. oaepublish.com |

Breast Cancer (e.g., Triple-Negative Breast Cancer)

FK866 has shown promise in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options. helsinki.fi Studies using the TNBC cell line MDA-MB-231 have explored the mechanisms of action and resistance to FK866. In FK866-resistant MDA-MB-231 cells, researchers observed mitochondrial rewiring as a key adaptation to NAD(H) shortage. nih.gov These resistant cells did not show mutations in the NAMPT gene but exhibited increased mitochondrial mass and a greater reliance on pyruvate (B1213749) for the TCA cycle. nih.govoaepublish.com

Furthermore, the combination of FK866 with other targeted therapies has shown synergistic effects. For instance, combining the PARP inhibitor olaparib (B1684210) with FK866 significantly inhibited the growth of TNBC tumors in vivo to a greater extent than either drug alone. embopress.org This suggests that depleting NAD+ with FK866 enhances the efficacy of PARP inhibitors, which rely on NAD+ for their function. embopress.org

| Cell Line | Model Type | Key Findings |

| MDA-MB-231 | In vitro | Acquired resistance to FK866 is associated with mitochondrial plasticity and increased dependence on pyruvate. oaepublish.com |

| CAL51 | In vivo (xenograft) | Combination of FK866 and olaparib suppressed tumor progression more effectively than single-agent treatment. embopress.org |

Ovarian Cancer

In preclinical ovarian cancer models, FK866 has demonstrated potential both as a monotherapy and in combination with other agents. Ovarian cancer cell lines have shown sensitivity to FK866, with KRAS-mutant cells exhibiting greater sensitivity. biorxiv.org

The combination of FK866 with the PARP inhibitor olaparib has been shown to be synergistic in ovarian cancer models, including those resistant to PARP inhibitors. biorxiv.org This combination was effective in a murine model of high-grade serous carcinoma (HGSC) with a Pten deletion. biorxiv.org Furthermore, combining FK866 with an inhibitor of the ectoenzyme CD73, which can generate NAD+ precursors in the tumor microenvironment, led to a significant decrease in intratumor NAD+ and ATP levels. oncotarget.comnih.gov This dual inhibition resulted in a lower proportion of proliferating tumor cells and increased necrotic areas in an OVCAR-3 xenograft model. nih.govnih.gov

| Cell Line/Model | Key Findings |

| Ovarian Cancer Cell Lines (KRAS-mutant) | Increased sensitivity to FK866 compared to KRAS-wildtype cells. biorxiv.org |

| ID8-Trp53-/-; Pten-/- (murine model) | The combination of olaparib and FK866 showed anti-cancer activity. biorxiv.org |

| OVCAR-3 (xenograft) | Combined inhibition of NAMPT (with FK866) and CD73 (with APCP) reduced tumor NAD+, ATP, and cell proliferation, while increasing necrosis. nih.govnih.gov |

Pancreatic Cancer (e.g., Pancreatic Ductal Adenocarcinoma)

Preclinical studies have highlighted the potential of FK866 in treating pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer. nih.gov The NAMPT inhibitor has been shown to reduce the viability and growth of PDAC cell lines and decrease tumor size in orthotopic mouse models. nih.gov Mechanistically, FK866 induces a metabolic collapse in PDAC cells by decreasing glucose uptake, lactate (B86563) excretion, and ATP levels. nih.gov

Combination strategies have also proven effective. FK866 has demonstrated an additive effect when combined with chemotherapeutic agents like gemcitabine (B846), paclitaxel (B517696), and etoposide (B1684455) in reducing PDAC cell viability and growth. nih.gov Interestingly, while some studies show a synergistic effect with gemcitabine, others report a lack of synergy with 5-Fluorouracil (B62378) (5FU) and oxaliplatin (B1677828) in pancreatic cancer primary cultures, suggesting cell-type dependency. oncotarget.com Furthermore, interferon-beta (IFNβ) signaling, present in a subset of PDAC tumors, can sensitize cancer cells to FK866 by increasing NAD(H) consumption. pnas.org

| Model | Key Findings |

| PDAC Cell Lines (in vitro) | FK866 reduced viability, growth, colony formation, and induced metabolic collapse. nih.gov |

| Orthotopic Mouse Model (Panc-1 cells) | Both FK866 and the next-generation NAMPT inhibitor STF-118804 reduced tumor size. nih.gov |

| PDAC Primary Cell Cultures | A subpopulation of PCCs showed high sensitivity to FK866. oncotarget.com Synergistic effect observed with gemcitabine. oncotarget.com |

| PDAC Xenografts | IFNβ signaling sensitized tumors to FK866 by depleting NAD(H) levels. pnas.org |

Cholangiocarcinoma (CCA)

FK866 has emerged as a potential therapeutic agent for cholangiocarcinoma (CCA), a cancer of the bile ducts with a poor prognosis. mdpi.comresearchgate.net Preclinical studies have shown for the first time that FK866 can suppress the growth of CCA cells in a dose-dependent manner. mdpi.comresearchgate.net The inhibitor significantly reduces NAD+ and ATP levels in CCA cell lines such as HuCCT1, KMCH, and EGI. mdpi.comresearchgate.net This leads to reduced colony formation and spheroid growth in vitro. mdpi.com

Importantly, FK866 enhances the anticancer effects of the standard chemotherapy agent cisplatin (B142131) in CCA cells. mdpi.comresearchgate.net The combination of low-dose FK866 and cisplatin resulted in a significant inhibition of cell proliferation compared to either treatment alone, suggesting a potential for combination therapy in a clinical setting. mdpi.com However, another study found that IDH-mutant ICC cells did not show differential sensitivity to FK866. ucsf.edu

| Cell Line | Key Findings |

| HuCCT1, KMCH, EGI | FK866 suppressed cell growth in a dose-dependent manner by reducing NAD+ and ATP levels. mdpi.comresearchgate.net |

| HuCCT1, KMCH, EGI | FK866 enhanced the anticancer effects of cisplatin in vitro. mdpi.comresearchgate.net |

| IDH-mutant ICC cells | Did not show enhanced sensitivity to FK866. ucsf.edu |

Neuroblastoma

In preclinical neuroblastoma models, FK866 has demonstrated antitumoral activities, particularly in combination with other chemotherapeutic agents. nih.gov While FK866 alone can induce autophagy-dependent cell death in neuroblastoma cells, its more striking effect is the potentiation of conventional chemotherapy. nih.gov

Co-treatment with very low, ineffective concentrations of FK866 significantly enhanced the cytotoxic effects of both cisplatin and etoposide. nih.gov This synergistic interaction is believed to be reciprocal: FK866 potentiates the DNA damage induced by etoposide, while etoposide enhances the depletion of cytosolic NAD+ caused by FK866. nih.gov This combination also uniquely led to the depletion of mitochondrial NAD+. nih.gov

| Cell Line/Model | Key Findings |

| Neuroblastoma cell lines | FK866 alone induces autophagy-mediated cell death. nih.gov |

| Neuroblastoma cell lines | Low-dose FK866 potentiates the cytotoxic effects of cisplatin and etoposide. nih.gov |

| Neuroblastoma cell lines | Co-treatment with etoposide and FK866 leads to enhanced DNA damage and depletion of both cytosolic and mitochondrial NAD+. nih.gov |

Gastric Cancer

The therapeutic potential of FK866 in gastric cancer appears to be linked to the epithelial-mesenchymal transition (EMT) status of the tumor cells. nih.gov Studies have shown that FK866 selectively kills gastric cancer cells that have an EMT gene expression signature. nih.gov This selectivity is due to the significantly lower expression of nicotinic acid phosphoribosyltransferase (NAPRT) in these EMT-subtype cells, which makes them highly dependent on the NAMPT-mediated salvage pathway for NAD+ synthesis. nih.gov

In vivo, administration of FK866 to mice bearing tumors from a human gastric cancer cell line with the EMT subtype led to tumor regression. nih.gov Conversely, tumors from cell lines without the EMT signature were not affected by the treatment. nih.gov Furthermore, FK866 has been shown to enhance the chemosensitivity of gastric cancer cells to 5-fluorouracil (5FU). mdpi.comresearchgate.net

| Cell Line/Model | Key Findings |

| Gastric Cancer Cell Lines (EMT subtype) | Selectively killed by FK866 due to low NAPRT expression. nih.gov |

| GA077 Xenografts (EMT subtype) | FK866 treatment led to tumor regression. nih.gov |

| MKN45 Xenografts (non-EMT subtype) | Tumors were not affected by FK866 treatment. nih.gov |

| Gastric Cancer Cells | FK866 enhanced chemosensitivity to 5-fluorouracil. mdpi.comresearchgate.net |

Modulation of Tumor Microenvironment

Beyond its direct effects on cancer cells, FK866 can also modulate the tumor microenvironment (TME). The TME plays a crucial role in tumor progression, and targeting its components is a promising therapeutic strategy. mdpi.com

In a study on uterine leiomyoma, treatment with FK866 led to a significant inhibition of extracellular NAMPT (eNAMPT) and IL-8 secretion, suggesting that NAMPT inhibitors can alter the TME by suppressing these factors. nih.gov In ovarian cancer models, the combination of FK866 with an inhibitor of CD73, an enzyme that can generate NAD+ precursors, markedly decreased extracellular NAD+ and ATP levels in ascitic exudates. oncotarget.com Since extracellular NAD+ and ATP can act as pro-inflammatory signals, their reduction could have therapeutic benefits. oncotarget.com Furthermore, in anaplastic meningioma models, FK866 was found to reduce the expression of the immune checkpoint proteins PD-L1 and B7-H3, indicating a potential to inhibit immune escape. nih.gov This suggests that FK866 could improve the efficacy of immunotherapy. nih.gov

| Disease Model | Key Findings on TME Modulation |

| Uterine Leiomyoma | FK866 inhibited the secretion of eNAMPT and IL-8. nih.gov |

| Ovarian Cancer | Combined treatment with a CD73 inhibitor and FK866 reduced extracellular NAD+ and ATP in ascitic fluid. oncotarget.com |

| Anaplastic Meningioma | FK866 reduced the expression of immune checkpoints PD-L1 and B7-H3. nih.gov |

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. Preclinical research suggests that the NAMPT inhibitor FK866 possesses anti-angiogenic capabilities.

Research has indicated that NAMPT plays a role in tumor-associated angiogenesis. frontiersin.org For instance, the pro-angiogenic properties of tumor-associated neutrophils (TANs) have been shown to be dependent on the activation of the NAMPT signaling pathway. Inhibition of this pathway in TANs leads to a potent anti-angiogenic phenotype. frontiersin.org An early study demonstrated the anti-angiogenic potency of FK866 in a murine model of renal cell carcinoma. aacrjournals.org Furthermore, extracellular NAMPT (eNAMPT) has been shown to enhance breast cancer stemness and tumor angiogenesis, effects which were negated by an anti-eNAMPT neutralizing antibody, suggesting a potential anti-angiogenic pharmacological approach. researchgate.net

Inhibition of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer invasion and metastasis, where epithelial cells lose their characteristics and acquire a more migratory, mesenchymal phenotype. nih.govresearchgate.net FK866 has been shown in preclinical models to inhibit this critical process.

In hepatocellular carcinoma (HCC) models, FK866 demonstrated a dose-dependent ability to inhibit the invasion and metastasis of MHCC97-H cells. nih.govresearchgate.netnih.gov This effect was linked to the compound's ability to interfere with the NAMPT/NAD+/SIRT1 pathway. nih.gov Treatment with FK866 led to a significant decrease in the expression of SIRT1, a NAD+-dependent deacetylase involved in the EMT process. nih.govnih.gov Consequently, FK866 treatment resulted in the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker vimentin. nih.govnih.gov These findings suggest that FK866 can reverse the EMT process in HCC cells, thereby inhibiting their metastatic potential. nih.gov

Similarly, in gastric cancer, FK866 has shown selective toxicity towards cells with an EMT gene expression signature. hanyang.ac.kr This vulnerability is linked to a deficiency in nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in an alternative NAD+ synthesis pathway. hanyang.ac.kr The loss of NAPRT expression is frequently observed in gastric tumors of the EMT subtype, creating a synthetic lethal situation where inhibiting NAMPT with FK866 becomes highly effective. hanyang.ac.kr

Table 1: Effect of FK866 on Epithelial-Mesenchymal Transition (EMT) Markers in Preclinical Cancer Models

| Cell Line | Cancer Type | Key Finding | Effect on E-cadherin | Effect on Vimentin | Reference |

| MHCC97-H | Hepatocellular Carcinoma | FK866 inhibits invasion and metastasis by reversing EMT via the NAMPT/NAD+/SIRT1 pathway. | Upregulated | Downregulated | nih.gov, nih.gov |

| EMT-subtype Gastric Cancer Cells | Gastric Cancer | FK866 is selectively toxic to EMT-subtype cells, which often exhibit NAPRT deficiency. | Positively correlated with NAPRT expression | Not specified | hanyang.ac.kr |

Immunomodulatory Effects (as implied by NAD+ role in lymphocyte activation)

The intracellular availability of NAD+ is crucial for the function and activation of immune cells, particularly T lymphocytes. By depleting NAD+ pools, FK866 exerts significant immunomodulatory effects. nih.gov

Studies have shown that activated T lymphocytes are highly sensitive to NAMPT inhibition. aai.orgplos.org While resting T cells are less affected, activated T cells undergo massive NAD+ depletion upon treatment with FK866. plos.org This catastrophic drop in NAD+ levels leads to several functional consequences:

Inhibition of T Cell Activation and Proliferation: FK866 treatment has been shown to inhibit T cell activation, as evidenced by the downregulation of activation markers such as CD69, CD25, and ICOS. frontiersin.org The depletion of NAD+ impairs the metabolic remodeling required for T cell proliferation. aai.orgfrontiersin.org

Reduced Cytokine Production: The production of key inflammatory cytokines by activated T cells is curtailed by FK866. Specifically, a reduction in IFN-γ and TNF-α has been observed. plos.org This effect is linked to impaired activity of Sirt6, a NAD+-dependent enzyme. plos.org

Induction of Cell Death: Prolonged NAD+ depletion in activated T lymphocytes ultimately leads to cell death, which has been characterized as an autophagic process. plos.org

These immunosuppressive properties suggest that FK866 could be beneficial in T cell-mediated autoimmune disorders. plos.org In a preclinical model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), FK866 treatment strikingly reduced neurological damage and clinical symptoms. plos.org The mechanism involves diminishing the viability and function of pathogenic T cells. aai.org

Table 2: Immunomodulatory Effects of FK866 on T Lymphocytes

| Parameter | Effect of FK866 | Mechanism | Reference |

| NAD+ Levels | Massive depletion in activated T cells | Inhibition of the NAMPT-mediated NAD+ salvage pathway. | plos.org |

| Cell Proliferation | Impaired | NAD+ depletion disrupts the metabolic reprogramming necessary for proliferation. | frontiersin.org, plos.org |

| Activation Markers (CD25, CD69, ICOS) | Downregulated | Inhibition of T cell activation pathways dependent on NAD+. | frontiersin.org |

| Cytokine Secretion (IFN-γ, TNF-α) | Reduced | Linked to impaired activity of the NAD+-dependent enzyme Sirt6. | plos.org |

| Cell Viability | Induces autophagic cell death in activated T cells | Consequence of catastrophic NAD+ and subsequent ATP depletion. | plos.org |

Mechanisms of Resistance to Fk866 in Cellular Models

Intrinsic Resistance Mechanisms

Intrinsic, or primary, resistance refers to the inherent ability of certain cancer cells to withstand the effects of FK866 without prior exposure. nih.gov This pre-existing resistance is often linked to the cell's metabolic flexibility, particularly its ability to utilize alternative routes for NAD+ synthesis.

Cancer cells can evade FK866-induced NAD+ depletion by upregulating compensatory biosynthetic pathways. oaepublish.comunitn.it If the primary NAMPT-dependent salvage pathway is blocked, cells can switch to the Preiss-Handler pathway, which uses nicotinic acid (NA), or the de novo synthesis pathway, which starts from tryptophan. mdpi.comuchile.cl

The Preiss-Handler pathway's rate-limiting enzyme, Nicotinic Acid Phosphoribosyltransferase (NAPRT), plays a crucial role in intrinsic resistance to FK866. mdpi.comfrontiersin.org Elevated expression and activity of NAPRT allow cells to efficiently convert nicotinic acid into nicotinic acid mononucleotide, a precursor to NAD+, thereby bypassing the NAMPT blockade. whiterose.ac.uk

Studies have demonstrated that the sensitivity of cancer cells to NAMPT inhibition is often inversely proportional to their NAPRT expression levels. mdpi.com For instance, NAPRT-proficient ovarian and pancreatic cancer cells show resistance to FK866. whiterose.ac.ukmdpi.com Conversely, downregulating NAPRT through gene silencing or chemical inhibition with agents like 2-hydroxynicotinic acid (2-HNA) has been shown to sensitize these resistant cells to FK866 both in vitro and in vivo. whiterose.ac.ukmdpi.com In glioblastoma cell lines, the presence of NA can completely restore proliferation and NAD+ levels in FK866-treated cells that express high levels of NAPRT, while having no effect on cells that lack NAPRT. mdpi.com This highlights NAPRT status as a key determinant of intrinsic resistance. semanticscholar.org

| Cell Line | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| OVCAR-5 | Ovarian Cancer | Proficient NAPRT expression confers resistance to FK866. Inhibition of NAPRT sensitizes cells to FK866. | oaepublish.commdpi.com |

| LN229 | Glioblastoma | High NAPRT expression allows nicotinic acid to completely reverse FK866-induced proliferation arrest and NAD+ depletion. | mdpi.com |

| Various | Ovarian, Pancreatic | NAPRT is frequently amplified and overexpressed, conferring resistance. Silencing or inhibiting NAPRT sensitizes cells to FK866. | whiterose.ac.ukmdpi.com |

| Mesenchymal Subtype | Gastric Cancer | Loss of NAPRT expression leads to selective cytotoxicity of FK866. | frontiersin.org |

Another significant resistance mechanism involves the upregulation of the de novo NAD+ synthesis pathway from tryptophan. researchgate.net The enzyme Quinolinic Acid Phosphoribosyltransferase (QPRT) is a critical component of this pathway, converting quinolinic acid to nicotinic acid mononucleotide. oaepublish.comresearchgate.net Elevated QPRT expression has been identified as a resistance mechanism in several cancer models. researchgate.netresearchgate.net

For example, in a GMX1778-resistant fibrosarcoma cell line (HT1080-GMX), QPRT was found to be overexpressed compared to the parental line. oaepublish.com Similarly, FK866-resistant T-cell acute lymphoblastic leukemia cells (CCRF-CEM) showed modestly but significantly increased QPRT activity. oaepublish.comresearchgate.net This increased activity allows the cells to maintain NAD+ levels by shunting metabolites from tryptophan catabolism into NAD+ production, thereby overcoming NAMPT inhibition. researchgate.netnih.gov

The activation of the de novo pathway inherently creates a dependency on tryptophan metabolism for NAD+ production and cell survival in FK866-resistant cells. researchgate.netnih.gov In FK866-resistant CCRF-CEM cells, which have high QPRT activity, the cells become addicted to tryptophan. nih.govnih.gov This dependency can be exploited therapeutically. Co-treatment of these resistant cells with FK866 and JPH203, an inhibitor of the L-type amino acid transporter 1 (LAT1) that blocks tryptophan uptake, results in a significant decrease in both NAD+ and ATP levels, re-sensitizing the cells to NAMPT inhibition. oaepublish.comresearchgate.net This indicates that for some cancers, resistance to FK866 is directly linked to an acquired reliance on the tryptophan-QPRT axis for NAD+ synthesis. nih.govresearchgate.net

Activation of Alternative NAD+ Biosynthesis Pathways

Acquired Resistance Mechanisms

Acquired, or secondary, resistance develops after prolonged exposure of cancer cells to a drug. nih.gov In the context of FK866, the most well-documented mechanism of acquired resistance is the emergence of mutations in the drug's direct target, the NAMPT enzyme. oaepublish.comnih.gov

Several specific point mutations have been identified in FK866-resistant cancer cell lines. oaepublish.com For instance, in colorectal carcinoma (HCT-116) and small cell lung carcinoma (NYH) cell lines made resistant to FK866, mutations such as H191R, D93del, and Q388R were discovered. oaepublish.comresearchgate.net The H191R mutation, located in the FK866 binding site, is particularly potent, leading to a nearly 80-fold increase in the IC50 value for FK866. oaepublish.com Another mutation, G217R, identified in HCT116 cells, results in a 2,500-fold increase in the effective concentration needed for the related inhibitor CHS-828. oncotarget.com These mutations can render the enzyme unable to properly form dimers or interact with binding partners, leading to broad cross-resistance against various classes of NAMPT inhibitors. oaepublish.comoncotarget.com

| NAMPT Mutation | Cancer Cell Line | Effect on FK866 Sensitivity | Reference |

|---|---|---|---|

| H191R | HCT-116 (Colorectal Carcinoma) | ~80-fold increase in IC50 (from 110 nM to 8,585 nM). Affects the FK866 binding site. | oaepublish.com |

| D93del | HCT-116, NYH (Small Cell Lung Carcinoma) | Confers resistance; located at the dimer interface of NAMPT. | oaepublish.com |

| Q388R | HCT-116, NYH | Confers resistance; located at the dimer interface of NAMPT. | oaepublish.com |

| G217R | HCT-116 | Confers high resistance to NAMPT inhibitors like CHS-828. | oncotarget.com |

| S165F | Various | Confers ~10-fold resistance to FK866. | oncotarget.com |

Mutations in the NAMPT Enzyme

Specific Point Mutations (e.g., H191R, D93del, Q388R, K342R) and their Impact on FK866 Binding

A primary mechanism of acquired resistance to FK866 involves mutations in the NAMPT gene, which encodes the drug's target enzyme. oaepublish.comoncotarget.com These mutations can alter the structure of the NAMPT protein, thereby reducing the binding affinity of FK866 and rendering the inhibitor less effective. oaepublish.comoncotarget.com

Several key point mutations have been identified in FK866-resistant cancer cell lines:

H191R: This mutation occurs within the binding pocket of FK866. oaepublish.com An in-silico model suggests that the arginine substitution at this position sterically hinders the binding of inhibitors like FK866. oaepublish.comresearchgate.net In a colorectal carcinoma cell line (HCT-116), the H191R mutation resulted in a nearly 80-fold increase in the IC50 value for FK866 compared to the wild-type enzyme. oaepublish.comresearchgate.net

D93del: This deletion is located at the dimer interface of the NAMPT protein. oaepublish.comnih.gov

Q388R: This mutation also occurs at the dimer interface of NAMPT. oaepublish.comnih.gov

K342R: This mutation was identified in an FK866-resistant HCT116 cell line alongside the H191R mutation. oncotarget.com

The overexpression of NAMPT with these mutations has been shown to confer a higher degree of resistance to FK866 than the overexpression of wild-type NAMPT. nih.gov For instance, while overexpressing wild-type NAMPT led to a 20-fold increase in the required dose of FK866, each mutant required an even higher concentration of the drug to be effective. oaepublish.comresearchgate.net The H191R mutation had the most significant impact, demonstrating the critical role of the inhibitor's binding site in its efficacy. oaepublish.comresearchgate.net

| Mutation | Location | Effect on FK866 Binding | Cancer Model |

|---|---|---|---|

| H191R | Binding Pocket | Sterically blocks inhibitor binding, leading to a significant increase in IC50. oaepublish.comresearchgate.netresearchgate.net | HCT-116 (Colorectal Carcinoma), NYH (Small Cell Lung Carcinoma) oaepublish.comoncotarget.com |

| D93del | Dimer Interface | Affects protein structure and contributes to resistance. oaepublish.comnih.gov | HCT-116 (Colorectal Carcinoma), NYH (Small Cell Lung Carcinoma) oaepublish.comnih.gov |

| Q388R | Dimer Interface | Affects protein structure and contributes to resistance. oaepublish.comnih.gov | HCT-116 (Colorectal Carcinoma) oaepublish.comnih.gov |

| K342R | Distant from binding site and dimer interface. nih.gov | Contributes to resistance in conjunction with other mutations. oncotarget.com | HCT-116 (Colorectal Carcinoma) oncotarget.com |

Metabolic Reprogramming and Plasticity

Cancer cells can adapt to the metabolic stress induced by FK866 by reprogramming their metabolic pathways to survive NAD+ depletion. oaepublish.comunitn.it This metabolic plasticity is a key mechanism of acquired resistance. oaepublish.comunitn.it

In response to FK866, some resistant cancer cell lines exhibit a shift towards a more glycolytic metabolism. researchgate.netnih.gov This is characterized by an increase in glucose consumption and lactate (B86563) production. oaepublish.com Studies have shown increased activity of key glycolytic enzymes such as hexokinase (HK), phosphofructokinase (PFK), pyruvate (B1213749) kinase (PK), and lactate dehydrogenase (LDH) in resistant cells. oaepublish.comnih.gov This metabolic shift allows the cells to generate ATP through glycolysis to compensate for the reduced energy production from mitochondrial respiration due to NAD+ depletion. oaepublish.com

Conversely, other studies have reported that FK866-resistant cells, such as the triple-negative breast cancer cell line MDA-MB-231, exhibit increased mitochondrial function. oaepublish.comunitn.it These cells show a higher mitochondrial spare respiratory capacity and increased mitochondrial mass. oaepublish.comunitn.it A notable metabolic adaptation in these resistant cells is an increased oxidation of pyruvic acid. oaepublish.comnih.gov This indicates a metabolic shift where the cells become more dependent on pyruvate as a fuel source for the mitochondria to maintain energy production. oaepublish.comnih.gov Pharmacological inhibition of the mitochondrial pyruvate carrier (MPC) leads to a greater loss of maximal respiration in resistant cells compared to their sensitive counterparts, further supporting their increased reliance on pyruvate. oaepublish.com

Increased activity of Lactate Dehydrogenase A (LDHA) has been identified as a crucial factor in FK866 resistance. nih.govnih.gov LDHA catalyzes the conversion of pyruvate to lactate, a process that regenerates NAD+ from NADH, thereby sustaining glycolytic flux. frontiersin.org In FK866-resistant T-cell acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) cells, acquired resistance was associated with a shift towards glycolytic metabolism and was dependent on LDHA activity. nih.govnih.gov Inhibiting LDHA with a small molecule inhibitor or silencing it with siRNA was found to re-sensitize the resistant cells to FK866. oaepublish.comnih.gov

In some contexts, cells can develop resistance by upregulating the expression of NAMPT itself. For instance, treatment of pancreatic ductal adenocarcinoma (PDAC) cells with metformin (B114582), a drug that also impacts cellular metabolism, induced a compensatory increase in NAMPT expression, leading to a larger cellular NAD+ pool and subsequent resistance. researchgate.netmcgill.canih.gov This suggests that a compensatory increase in the target enzyme's expression can be a mechanism to overcome the effects of an inhibitor like FK866.

Cross-Resistance to Other NAMPT Inhibitors

Cellular models that develop resistance to FK866 frequently exhibit cross-resistance to other structurally and mechanistically related NAMPT inhibitors. oup.comoncotarget.comnih.gov This phenomenon indicates that the acquired resistance mechanism is often specific to the common target, the NAMPT enzyme, rather than the individual drug. oup.com

A primary mechanism underlying this cross-resistance is the acquisition of point mutations in the NAMPT gene. oncotarget.comnih.gov For example, a human colon cancer cell line made resistant to FK866 (HCT116RFK866) was found to be approximately 1,000-fold less sensitive to the drug. oncotarget.com This resistant cell line also demonstrated significant cross-resistance to other potent NAMPT inhibitors. oncotarget.comnih.gov Whole-exon sequencing revealed a specific point mutation, H191R, in the NAMPT protein of the resistant cells. oncotarget.comnih.gov This mutation is believed to alter the drug-binding pocket, preventing the inhibitor from interacting effectively with the enzyme. researchgate.net The extent of cross-resistance was found to be more related to the "head structure" of the various inhibitors, which is the first point of contact with the NAMPT binding pocket. researchgate.net

Studies in glioma stem-like cells (GSCs) have also shown that acquiring resistance to FK866 leads to cross-resistance against other NAMPT inhibitors, confirming the specificity of this effect. oup.com The development of such resistance highlights a significant challenge in the clinical application of NAMPT inhibitors and underscores the need for strategies that can overcome target-based resistance mechanisms.

| NAMPT Inhibitor | Cross-Resistance Observed in FK866-Resistant Cells |

|---|---|

| CHS-828 (GMX1778) | Yes oncotarget.comnih.gov |

| GNE-617 | Yes oncotarget.comnih.gov |

| STF-118804 | Yes oncotarget.comnih.gov |

Strategies to Overcome FK866 Resistance (Preclinical)

The emergence of resistance to FK866 in cancer cells has prompted the investigation of various preclinical strategies to circumvent or reverse this resistance. oaepublish.comunitn.it These approaches primarily focus on targeting the metabolic adaptations and bypass pathways that cancer cells exploit to survive NAMPT inhibition. unitn.itresearchgate.net Key strategies include inhibiting alternative NAD+ production routes and combining FK866 with other metabolic inhibitors to create synthetic lethality. oaepublish.comnih.gov

Targeting Bypass Pathways (e.g., NAPRT, QPRT, LAT1)

Cancer cells can evade the effects of NAMPT inhibition by utilizing alternative pathways for NAD+ biosynthesis. researchgate.net The Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA), and the de novo synthesis pathway, which uses tryptophan, are two such bypass routes. oaepublish.comthno.org

Nicotinate (B505614) phosphoribosyltransferase (NAPRT): This enzyme is key to the Preiss-Handler pathway. In NAPRT-positive cancer cells, the presence of nicotinic acid can rescue cells from FK866-induced death. thno.org Therefore, inhibiting NAPRT is a rational strategy to block this salvage mechanism. Preclinical studies have shown that NAPRT inhibitors, such as 2-HNA and the more recently identified compound 8 (4-hydroxynicotinic acid), can sensitize NAPRT-proficient cancer cells to FK866. oaepublish.com

Quinolinate phosphoribosyltransferase (QPRT): QPRT is an essential enzyme in the de novo synthesis of NAD+ from tryptophan. oaepublish.com Upregulation of QPRT has been identified as a mechanism of resistance to NAMPT inhibitors. oaepublish.comresearchgate.net In FK866-resistant T-cell acute lymphoblastic leukemia (CCRF-CEM) cells, increased QPRT activity was observed. oaepublish.comresearchgate.net These resistant cells become dependent on tryptophan metabolism for NAD+ and ATP production. researchgate.net

L-type Amino Acid Transporter 1 (LAT1): To fuel the de novo pathway, resistant cells require an uptake of tryptophan from the extracellular environment, a process often mediated by amino acid transporters like LAT1. oaepublish.com Targeting this transporter can thus cut off the supply for NAD+ synthesis. Co-treatment of FK866-resistant cells with the LAT1 inhibitor JPH203 resulted in significant decreases in both NAD+ and ATP levels, demonstrating the dependency of these cells on tryptophan uptake and overcoming resistance. oaepublish.comoaepublish.com

Combination with Metabolic Inhibitors

Another promising strategy to overcome FK866 resistance is to combine it with inhibitors of other metabolic pathways that resistant cells become dependent upon. oaepublish.comunitn.it When NAMPT is inhibited, cancer cells often undergo metabolic reprogramming to survive, creating new vulnerabilities. oaepublish.comunitn.it

One such adaptation is an increased reliance on glycolysis. oaepublish.com Studies have shown that combining FK866 with glycolytic inhibitors, such as the lactate dehydrogenase A (LDHA) inhibitor GSK2837808A or FX11, results in synergistic anticancer effects and can re-sensitize resistant cells to NAMPT inhibition. oaepublish.com

Furthermore, FK866 has been tested in combination with conventional chemotherapy agents. In cholangiocarcinoma cells, FK866 enhances the anticancer effects of cisplatin (B142131). nih.gov The combination allows for the use of lower doses of cisplatin, potentially reducing side effects while effectively promoting cancer cell death. nih.gov Similarly, combining low doses of FK866 with the proteasome inhibitor bortezomib (B1684674) has been shown to be effective in multiple myeloma models, overcoming resistance to bortezomib by targeting the crucial NAD+ salvage pathway. nih.govresearchgate.net These combination therapies exploit different cellular dependencies to achieve a more potent therapeutic outcome. mdpi.comwaldenstroms.com

Preclinical Strategies for Enhancing Fk866 Efficacy and Therapeutic Window

Combination Therapies for Synergistic Antitumor Effects

Combining FK866 with other anticancer agents has emerged as a promising approach to overcome resistance and improve therapeutic outcomes. By targeting multiple, often complementary, cellular pathways, these combinations can induce a more profound and durable antitumor response than either agent alone.

Preclinical studies have demonstrated that FK866 can potentiate the effects of several conventional chemotherapy drugs across various cancer types. The depletion of intracellular NAD+ by FK866 can impair DNA repair and energy metabolism, rendering cancer cells more susceptible to DNA-damaging agents and other cytotoxic drugs.

The combination of FK866 and Cisplatin (B142131) has shown synergistic effects. In neuroblastoma cells, co-treatment with low, otherwise ineffective, concentrations of FK866 strikingly potentiated the cytotoxic effects of cisplatin. mdpi.com This combination also unmasked an effect on mitochondrial NAD+ depletion. mdpi.com In cholangiocarcinoma (CCA) cells, FK866 enhanced the anticancer effects of cisplatin in vitro, significantly inhibiting cell proliferation compared to either treatment alone. frontiersin.orgpatsnap.comnih.gov This suggests that combining FK866 with cisplatin could allow for the use of lower, less toxic doses of the chemotherapeutic agent. patsnap.com

A similar synergistic relationship has been observed with Etoposide (B1684455) . In neuroblastoma cell lines, FK866 potentiated the effects of etoposide, and the co-treatment enhanced DNA damage. mdpi.comnih.gov The effect of FK866 on cytosolic NAD+ depletion was also potentiated by etoposide. mdpi.com In pancreatic ductal adenocarcinoma (PDAC) models, combining a NAMPT inhibitor with etoposide showed an additive effect in decreasing cell viability and growth. frontiersin.orgwaldenstroms.comunil.ch

The combination with Gemcitabine (B846) has been particularly studied in pancreatic cancer. FK866 was found to synergistically decrease the cell viability of a majority of pancreatic cancer-derived primary cell cultures (PCCs) when combined with gemcitabine. nih.govresearchgate.net In 16 out of 23 PCCs tested, the combined treatment was more effective than gemcitabine alone. nih.govresearchgate.net The mechanism may involve the induction of autophagy by both drugs, leading to additive cell death. nih.govresearchgate.net Other studies confirm that FK866 improves the anticancer activity of gemcitabine in pancreatic cancer cells and orthotopic xenograft models. frontiersin.org

The interaction between FK866 and 5-Fluorouracil (B62378) (5-FU) appears to be context-dependent. While some studies reported that FK866 increased the chemosensitivity of gastric cancer cells to 5-FU, research on pancreatic cancer primary cultures found no synergistic effect when combining the two agents. frontiersin.orgnih.govresearchgate.net This highlights that the enhancement of cytotoxic drug effects by FK866 is likely dependent on the specific cancer cell type. nih.govresearchgate.net

For Paclitaxel (B517696) , studies in pancreatic cancer models showed that combining a NAMPT inhibitor with paclitaxel had an additive effect on reducing cell viability and growth. frontiersin.orgwaldenstroms.comunil.ch In triple-negative breast cancer (TNBC) cells, the combination of FK866 and paclitaxel caused synergistic increases in the cellular redox ratio, which correlated with enhanced inhibition of cell growth.

In contrast to other agents, studies on pancreatic cancer primary cultures showed no synergistic effect when combining Oxaliplatin (B1677828) with FK866. nih.govresearchgate.net This lack of synergy, similar to that observed with 5-FU in the same models, may be related to the differing roles of autophagy in response to various chemotherapies. nih.govresearchgate.net

| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect | Key Findings |

|---|---|---|---|

| Cisplatin | Neuroblastoma, Cholangiocarcinoma | Yes | Potentiated cytotoxicity and enhanced NAD+ depletion. mdpi.comfrontiersin.org |

| Etoposide | Neuroblastoma, Pancreatic Cancer | Yes | Enhanced DNA damage and additive decrease in cell viability. mdpi.comfrontiersin.org |

| Gemcitabine | Pancreatic Cancer | Yes | Synergistically decreased cell viability in the majority of primary cultures tested. nih.govresearchgate.net |

| 5-Fluorouracil | Gastric Cancer, Pancreatic Cancer | Context-Dependent | Increased chemosensitivity in gastric cancer, but no synergy seen in pancreatic cancer primary cultures. nih.govresearchgate.net |

| Paclitaxel | Pancreatic Cancer, Triple-Negative Breast Cancer | Yes | Additive effect on decreasing cell viability; synergistic increase in redox ratio. frontiersin.org |

| Oxaliplatin | Pancreatic Cancer | No | No synergistic effect observed in pancreatic cancer primary cultures. nih.govresearchgate.net |

Combining FK866 with other targeted therapies that interfere with distinct metabolic or signaling pathways offers a rational approach to induce synthetic lethality in cancer cells.